molecular formula C8H11NO2 B11999434 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile

Cat. No.: B11999434
M. Wt: 153.18 g/mol
InChI Key: IWVIUBAPHHNMSP-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[44]nonane-6-carbonitrile is an organic compound with the molecular formula C8H11NO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with a nitrile compound in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in the development of new bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spiro structure provides rigidity and stability to the molecule. These properties enable the compound to act as a building block in the synthesis of more complex molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.4]nonane-6-carbonitrile can be compared with other spiro compounds such as:

  • 1,4-Dioxaspiro[4.6]undecane
  • 1,4-Dioxaspiro[4.5]decane
  • 1,4-Dioxa-7-azaspiro[4.4]nonane

These compounds share the spiro structure but differ in the length of the carbon chain or the presence of additional functional groups The uniqueness of 1,4-Dioxaspiro[4

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carbonitrile

InChI

InChI=1S/C8H11NO2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7H,1-5H2

InChI Key

IWVIUBAPHHNMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)C#N

Origin of Product

United States

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